molecular formula C16H17Cl2N3O B14116000 N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride

N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride

Cat. No.: B14116000
M. Wt: 338.2 g/mol
InChI Key: UAFIMHRGDJRKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to an acridine moiety, and an ethane-1,2-diamine side chain. It is often used in various fields such as chemistry, biology, and medicine due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride typically involves the reaction of 6,9-dichloro-2-methoxyacridine with ethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The chloro group in the acridine moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridine derivatives, while substitution reactions can produce a range of substituted acridines.

Scientific Research Applications

N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.

    Biology: The compound is employed in studies involving DNA intercalation and fluorescence.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride involves its interaction with molecular targets such as DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as transcription and replication. This mechanism is particularly useful in the development of antitumor agents.

Comparison with Similar Compounds

Similar Compounds

    9-Amino-6-chloro-2-methoxyacridine: Similar in structure but lacks the ethane-1,2-diamine side chain.

    6,9-Dichloro-2-methoxyacridine: Precursor to the compound, with two chloro groups instead of one.

    N,N’-bis-(6-chloro-2-methoxyacridin-9-yl)-hexane-1,6-diamine: Contains a longer diamine chain.

Uniqueness

N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H17Cl2N3O

Molecular Weight

338.2 g/mol

IUPAC Name

N'-(6-chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C16H16ClN3O.ClH/c1-21-11-3-5-14-13(9-11)16(19-7-6-18)12-4-2-10(17)8-15(12)20-14;/h2-5,8-9H,6-7,18H2,1H3,(H,19,20);1H

InChI Key

UAFIMHRGDJRKGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN.Cl

Origin of Product

United States

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